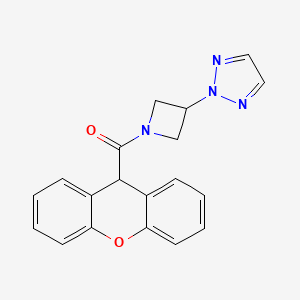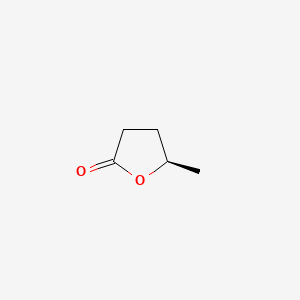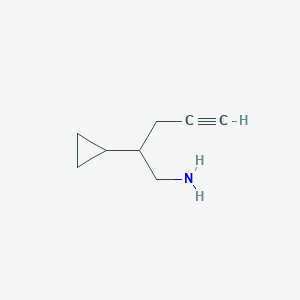
2-Cyclopropylpent-4-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-Cyclopropylpent-4-yn-1-amine” can be deduced from its name. It likely consists of a cyclopropyl group attached to the second carbon of a pent-4-yn-1-amine. The pent-4-yn-1-amine would consist of a five-carbon chain with a triple bond on the fourth carbon and an amine group on the first carbon .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis and Cyclization
Racemic and Tropos BIPHEP Ligands for Rh(I)-Complexes
These complexes demonstrate high enantioselectivity in ene-type cyclization of 1,6-enynes, influenced by the chirally flexible or rigid nature of the BIPHEP-Rh complexes, which can be controlled by the complexed amines. This process highlights the application of cyclopropyl-containing ligands in asymmetric synthesis, contributing to the development of novel enantiomerically enriched molecules (Mikami, Kataoka, Yusa, & Aikawa, 2004).
Hydroamination and Cyclopropanation
Diastereo- and Enantioselective Hydroamination
This process synthesizes polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. It's crucial for generating bioactive compounds with complex cycloalkane units, showcasing the utility of cyclopropyl groups in achieving high stereocontrol (Feng, Hao, Liu, & Buchwald, 2019).
Photoredox Catalysis
Photoredox-catalyzed Oxo-amination
This method involves the ring-opening oxo-amination of aryl cyclopropanes, facilitating the construction of β-amino ketone derivatives. It exemplifies the use of cyclopropyl groups in modern organic synthesis for generating diverse molecular frameworks (Ge, Wang, Xing, Ma, Walsh, & Feng, 2019).
Cyclopropylation Reactions
Chan-Lam Cyclopropylation of Phenols and Azaheterocycles
This scalable reaction forms cyclopropane-heteroatom linkages, crucial in medicinal chemistry for their unique features and high stability. It represents a strategic approach for synthesizing cyclopropyl aryl ethers and amine derivatives, highlighting the cyclopropyl group's importance in drug development (Derosa, O'Duill, Holcomb, Boulous, Patman, Wang, Tran-Dube, McAlpine, & Engle, 2018).
Biobased Amines and Polymers
Biobased Amines for Material Chemistry
Cyclopropyl-containing amines are explored for synthesizing polymers, given their high reactivity and role as monomers in creating polyamides and other materials. This research signifies the cyclopropyl group's potential in developing sustainable, biobased polymers for various applications (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Eigenschaften
IUPAC Name |
2-cyclopropylpent-4-yn-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-8(6-9)7-4-5-7/h1,7-8H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVPAUOOQWEWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CN)C1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,5-difluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B2831094.png)
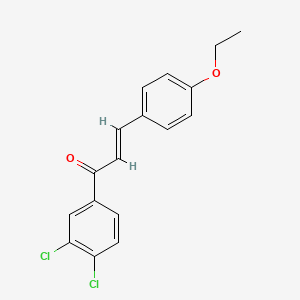


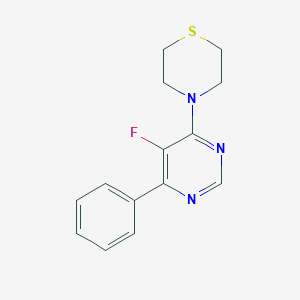
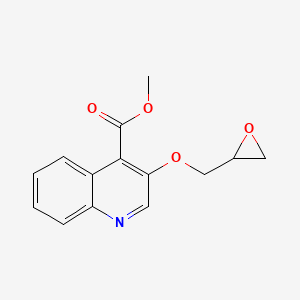

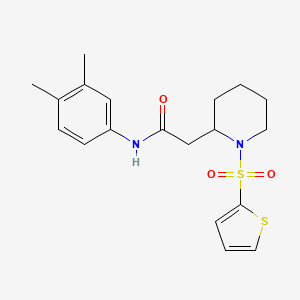
![2-[({[(4-Methylphenyl)sulfonyl]amino}carbonyl)amino]-3,5-bis(trifluoromethyl)pyridine](/img/structure/B2831104.png)

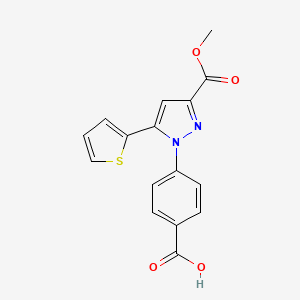
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831110.png)
